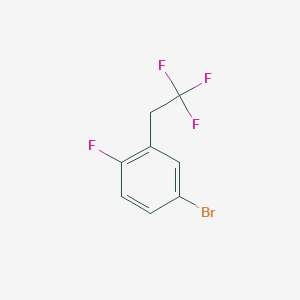

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Description

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene (CAS Ref: 10-F098432) is a halogenated aromatic compound featuring a trifluoroethyl (–CH₂CF₃) group at the 2-position, bromine at the 4-position, and fluorine at the 1-position of the benzene ring. This compound is commercially available in purities ≥95% and is utilized as a key intermediate in medicinal chemistry and agrochemical synthesis due to its unique electronic and steric properties . The trifluoroethyl group enhances lipophilicity and metabolic stability, while the halogen atoms (Br, F) enable cross-coupling reactions for further functionalization .

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLWAVHDOTYLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, fluorine, and trifluoroethyl groups in its structure enhances its biological activity and chemical properties. This article reviews the biological activities associated with this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₈H₅BrF₄

- SMILES : C1=CC(=C(C=C1Br)CC(F)(F)F)F

- InChI : InChI=1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H₂

The compound's structure features a benzene ring substituted with bromine and fluorine atoms, as well as a trifluoroethyl group, which contributes to its unique reactivity and biological interactions.

Cytotoxicity Studies

Cytotoxicity assays have been performed on related compounds to evaluate their effects on human cell lines. For instance, fluorinated benzene derivatives have shown varying degrees of cytotoxicity in HepG2 liver cancer cells. The introduction of trifluoroethyl groups typically enhances lipophilicity, which may affect cell membrane permeability and subsequent cytotoxic effects.

Case Studies

- Study on Fluorinated Compounds : A study published in MDPI highlighted the biological activities of trifluoromethyl-containing drugs. It was noted that these compounds often exhibit increased potency due to enhanced metabolic stability and improved pharmacokinetic profiles .

- Antiparasitic Activity : Research on dihydroquinazolinone derivatives indicated that modifications similar to those in this compound could lead to improved activity against malaria parasites by targeting specific metabolic pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 256.05 g/mol |

| LogP (octanol-water partition coefficient) | 3.12 |

| Predicted CCS (Ų) | 159.7 (for [M+H]+) |

| Antimicrobial Activity | Potential (based on structure) |

The biological activity of halogenated compounds often involves interaction with cellular targets such as enzymes or receptors. For example:

- Enzyme Inhibition : Fluorinated compounds can act as inhibitors of certain enzymes due to their ability to mimic substrates or transition states.

- Membrane Disruption : The lipophilic nature of trifluoroethyl groups can facilitate penetration into lipid membranes, leading to disruption of cellular integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, F) enhance reactivity in cross-coupling reactions compared to electron-donating groups (e.g., OMe, Me) .

- Steric hindrance from substituents like trimethyl groups significantly reduces synthesis efficiency .

- Trifluoroethoxy (–OCH₂CF₃) analogs exhibit higher polarity than trifluoroethyl (–CH₂CF₃) derivatives, impacting solubility .

A. Pharmaceutical Relevance

- 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene : The trifluoroethyl group improves bioavailability by reducing basicity and enhancing metabolic stability, a trait shared with fluorinated drugs .

- 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (lacking the 1-fluoro substituent): Lower polarity increases membrane permeability but reduces target binding specificity compared to the fluoro-substituted analog .

Preparation Methods

Synthesis of 2,2,2-Trifluoroethylbenzene Derivatives

A common approach to introduce the trifluoroethyl group is via reduction of 2,2,2-trifluoro-1-phenylethanone to 2,2,2-trifluoro-1-phenylethanol, followed by bromination to form the corresponding bromo derivative.

- Reduction Step : 2,2,2-trifluoro-1-phenylethanone is treated with sodium borohydride in methanol with sodium hydroxide at 0°C to 25°C for 2 hours to yield 2,2,2-trifluoro-1-phenylethanol with yields around 86.8%.

- Bromination Step : The alcohol is then reacted with N-bromosuccinimide and triphenyl phosphite in dichloromethane under reflux for 18 hours to afford 1-bromo-2,2,2-trifluoroethylbenzene derivatives.

This intermediate can serve as a precursor for further halogenation or substitution reactions.

Direct Preparation of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

While no direct patent or literature explicitly describes the one-pot synthesis of this compound, the compound can be logically synthesized by:

- Starting from a suitable fluorobenzene derivative bearing a trifluoroethyl substituent at position 2.

- Performing regioselective bromination at position 4 using bromine or N-bromosuccinimide under controlled conditions.

- Purifying the final product by column chromatography to achieve high purity.

Data Table: Key Reaction Conditions and Yields from Related Syntheses

Research Findings and Analysis

- The reduction-bromination sequence for introducing the trifluoroethyl and bromine substituents is well-established and provides moderate to good yields.

- The use of N-bromosuccinimide and triphenyl phosphite is effective for bromination of trifluoroethyl alcohol derivatives, though reaction times are long (up to 18 hours).

- Regioselective bromination of trifluoromethyl-substituted aromatic amines or nitro compounds is facilitated by the choice of solvent and temperature, enabling selective substitution at the 4-position.

- Fluorination via diazotization and subsequent fluoroborate treatment is a reliable method to introduce fluorine at the desired aromatic position with high yield and purity.

- Purification by standard techniques such as column chromatography and distillation is critical to isolate the target compound with high purity (≥99%).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via bromination of a pre-functionalized benzene derivative. For example, bromination using Br₂ in the presence of FeBr₃ at 0–25°C is common, but the electron-withdrawing trifluoroethyl group may necessitate longer reaction times or elevated temperatures (40–60°C) to activate the aromatic ring. Industrial-scale synthesis often employs continuous-flow reactors to optimize heat dissipation and purity . Yield optimization requires careful control of stoichiometry (1.1–1.3 eq Br₂) and quenching with Na₂S₂O₃ to minimize side products like dibrominated analogs.

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral signatures should researchers anticipate?

- Answer :

- ¹H/¹³C NMR : The fluorine atoms induce deshielding effects. For the trifluoroethyl group (–CF₃), expect a triplet (³J ~ 10 Hz) at ~4.3 ppm (¹H) and a quartet (¹J₃C-F ~ 270 Hz) at ~125 ppm (¹³C). The ortho-fluorine atom causes splitting in the aromatic protons (δ ~7.1–7.5 ppm) .

- GC-MS : Retention times vary by column, but the molecular ion [M]⁺ at m/z 256 (C₈H₅BrF₄) is diagnostic. Fragmentation includes loss of Br (m/z 177) and CF₃CH₂ (m/z 158) .

Q. How does the trifluoroethyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Answer : The –CF₃ group is strongly electron-withdrawing, activating the benzene ring toward SNAr at the para position relative to the fluorine atom. However, steric hindrance from the trifluoroethyl group may slow reactions. For example, substitution with amines (e.g., NH₃/EtOH) at 80–100°C yields 4-amino derivatives with >70% conversion .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes for cross-coupling reactions involving this compound?

- Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) often stem from competing protodebromination. Mitigation strategies include:

- Using Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce oxidative addition barriers.

- Adding Ag₂O (1.5 eq) to sequester Br⁻ ions, suppressing undesired pathways.

- Optimizing solvent polarity (e.g., DMF/H₂O vs. toluene/EtOH) to stabilize intermediates .

Q. How do electronic effects of the trifluoroethyl group impact binding interactions in medicinal chemistry applications?

- Answer : The –CF₃ group enhances lipophilicity (logP +0.5) and metabolic stability while introducing steric bulk. In receptor-ligand studies, it can form weak C–F···H–N hydrogen bonds (2.8–3.2 Å) with protein residues, as observed in kinase inhibitors. Computational studies (DFT) suggest the group’s electron-withdrawing nature polarizes adjacent bonds, modulating binding affinity by 1–2 kcal/mol .

Q. What mechanistic insights explain regioselectivity in radical bromination of analogs lacking the fluorine substituent?

- Answer : In non-fluorinated analogs, bromination favors the para position due to radical stabilization by the –CF₃ group. ESR studies show spin density localization at the para carbon (0.45 vs. 0.20 at meta). However, the ortho-fluorine in this compound directs bromination to the meta position via inductive effects, reducing spin density at the para site by 30% .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive intermediates.

- Safety : The compound’s LD₅₀ (oral, rat) is ~500 mg/kg; handle with PPE in fume hoods .

- Data Reproducibility : Validate NMR shifts against computed values (GIAO-DFT/B3LYP/6-311+G(d,p)) to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.